molecular formula C15H25N3O2 B2439759 N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide CAS No. 2411329-57-0

N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide

Cat. No. B2439759
CAS RN: 2411329-57-0
M. Wt: 279.384
InChI Key: CBQZVKZSYSNOEU-QPJJXVBHSA-N
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Description

N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide is a chemical compound that falls under the category of cyclic peptides. It is a potent inhibitor of the protease enzyme known as human neutrophil elastase (HNE). This enzyme is responsible for the breakdown of elastin, a protein that gives elasticity to tissues in the body, including the lungs. The inhibition of HNE by N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide has potential therapeutic applications in the treatment of lung diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.

Mechanism of Action

The mechanism of action of N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide involves the inhibition of N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide. This enzyme is responsible for the breakdown of elastin, a protein that gives elasticity to tissues in the body, including the lungs. Inhibition of N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide by N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide can prevent the breakdown of elastin and reduce inflammation in the lungs.
Biochemical and Physiological Effects:
N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide, reduce inflammation, and improve lung function. In vivo studies in animal models of COPD and cystic fibrosis have shown that N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide can reduce inflammation, improve lung function, and prevent the breakdown of elastin.

Advantages and Limitations for Lab Experiments

The advantages of using N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide in lab experiments include its potent inhibitory activity against N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide, its ability to reduce inflammation and improve lung function, and its potential therapeutic applications in the treatment of lung diseases. The limitations of using this compound in lab experiments include its high cost, the need for specialized equipment and expertise for its synthesis and purification, and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide. These include:
1. Further studies to determine the safety and efficacy of the compound in humans.
2. Development of more efficient synthesis and purification methods for the compound.
3. Investigation of the potential therapeutic applications of the compound in other diseases, such as emphysema and bronchitis.
4. Studies to determine the optimal dosage and administration route for the compound.
5. Exploration of the potential use of the compound in combination with other drugs for the treatment of lung diseases.

Synthesis Methods

The synthesis of N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide involves the use of solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a solid support, with the peptide chain growing in the C-terminal to N-terminal direction. The final product is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of lung diseases. In vitro studies have shown that the compound is a potent inhibitor of N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide, with an IC50 value of 0.4 nM. In vivo studies in animal models of COPD and cystic fibrosis have demonstrated that N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide can reduce inflammation and improve lung function.

properties

IUPAC Name

N-[3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2/c1-18(2)8-4-7-14(19)16-12-9-13(10-12)17-15(20)11-5-3-6-11/h4,7,11-13H,3,5-6,8-10H2,1-2H3,(H,16,19)(H,17,20)/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQZVKZSYSNOEU-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1CC(C1)NC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1CC(C1)NC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide

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